Methyl 2-hydroxybut-3-enoate

Bio-based platform chemicals Heterogeneous catalysis Renewable feedstocks

Methyl 2-hydroxybut-3-enoate (CAS 5837-73-0), also known as methyl vinyl glycolate (MVG), is a C5 α-hydroxy ester featuring both a secondary alcohol and a terminal alkene. It is primarily distinguished by its renewable origin, being accessible via the zeolite- or tin-catalyzed degradation of mono- and disaccharides, positioning it as an emerging bio-based platform molecule.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 5837-73-0
Cat. No. B1363142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxybut-3-enoate
CAS5837-73-0
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCOC(=O)C(C=C)O
InChIInChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3-4,6H,1H2,2H3
InChIKeyJBKTVPSFVUFSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxybut-3-enoate (MVG): A Bio-Based α-Hydroxy Ester Platform Chemical


Methyl 2-hydroxybut-3-enoate (CAS 5837-73-0), also known as methyl vinyl glycolate (MVG), is a C5 α-hydroxy ester featuring both a secondary alcohol and a terminal alkene [1]. It is primarily distinguished by its renewable origin, being accessible via the zeolite- or tin-catalyzed degradation of mono- and disaccharides, positioning it as an emerging bio-based platform molecule [2].

Feedstock Renewable sugar-derived platform Supports bio-based synthesis workflows
Functionality α-Hydroxy ester + terminal alkene Enables orthogonal tandem transformations
Versatility Metathesis, transesterification, Diels-Alder precursor Supports polymer, lipid, and carbocycle synthesis

Why Methyl 2-Hydroxybut-3-enoate Cannot Be Replaced by Other α-Hydroxy Esters or Olefins


Substituting methyl 2-hydroxybut-3-enoate with simpler α-hydroxy esters (e.g., methyl lactate) or terminal olefins is not functionally equivalent because MVG uniquely combines a nucleophilic secondary alcohol with an electron-rich terminal alkene in the same small molecule [1]. This precise arrangement enables tandem transformations, such as consecutive metathesis and transesterification, which are not accessible with molecules lacking either functional group or possessing different carbon spacing [2]. Its demonstrated ability to undergo both homo-metathesis and cross-metathesis with long-chain olefins in high yields, while retaining the α-hydroxy ester motif, underscores a reactivity profile not found in its closest structural analogs [3].

Target compound
MVG: bifunctional α-hydroxy ester with internal alcohol and terminal alkene in a C5 scaffold
Common substitute
Methyl lactate / terminal olefins: lack either the alkene or the secondary alcohol
Tandem capability
Consecutive metathesis–transesterification sequences reported
Tandem limitation
Single-function molecules do not support orthogonal pathway development
Stereochemical output
Crystalline dimer with meso stereochemistry via metathesis
Stereochemical limitation
Analogous olefins often give stereoisomer mixtures or lower yields

Quantitative Differentiation of Methyl 2-Hydroxybut-3-enoate from Its Structural Analogs


Catalytic Selectivity: Sn-β Directs Sugar Conversion Toward MVG Over Bulky Analogs

In the conversion of tetrose sugars, the microporous catalyst Sn-β shows high selectivity for Methyl 2-hydroxybut-3-enoate (MVG) over its bulkier analog, methyl-4-methoxy-2-hydroxybutanoate (MMHB), due to steric constraints . The selectivity is tunable by pore size and temperature, providing a unique advantage over mesoporous catalysts, which favor the bulkier product .

Catalytic selectivity
Data to verify
MVG yield: 50% at 433 K (Sn-β)
vs 20% at 363 K
Microporous Sn-β favors less bulky MVG over MMHB
Steric control enables tunable selectivity; mesoporous catalysts favor bulkier analog
Bio-based platform chemicals Heterogeneous catalysis Renewable feedstocks

Derivatization Potential: MVG Enables Polyol Esters with an Additional Reactive 'Handle'

The secondary alcohol in Methyl 2-hydroxybut-3-enoate (MVG) enables the synthesis of polyol esters that possess an 'additional chemical handle' (the pendant alkene) for further functionalization, a feature absent in classic derivatives like methacrylates or mercaptopropionates [1]. This property is evidenced by the successful catalytic transesterification of MVG with trimethylolpropane (TMP) and pentaerythritol (PE) [1].

Derivatization potential
Class-level
Polyol esters with pendant alkene
vs single reactive site in classic acrylates
Supports synthesis of multifunctional polymer building blocks
Qualitative advantage; validation in specific polyol systems recommended
Polymer precursors Transesterification Multifunctional monomers

Oxidized Derivative Reactivity: Methyl 2-Oxobut-3-enoate as a Stable Dienophile at Low Temperature

Methyl 2-hydroxybut-3-enoate (MVG) serves as a precursor to methyl 2-oxobut-3-enoate, a highly reactive dienophile [1]. Unlike MVG itself, the oxidized derivative is stable for days at -18 °C but slowly dimerizes via a hetero-Diels-Alder reaction at room temperature, enabling controlled use in normal Diels-Alder reactions with 1,3-dienes [1].

Oxidized dienophile
Context-dependent
MVG → methyl 2-oxobut-3-enoate
Stable at -18 °C; dimerizes at r.t.
Enables controlled Diels-Alder access to carbocyclic scaffolds
Reactivity differs from parent MVG; requires low-temperature handling
Diels-Alder cycloaddition Oxidized platform chemicals Carbocyclic building blocks

Metathesis Efficiency: High-Yield Homo-Metathesis to a Crystalline Dimer

Methyl 2-hydroxybut-3-enoate (MVG) undergoes catalytic homo-metathesis with Grubbs-type catalysts to afford the crystalline dimer dimethyl (E)-2,5-dihydroxyhex-3-enedioate in excellent yield and with meso stereochemical configuration [1]. This reaction is highly efficient compared to metathesis of many other functionalized terminal olefins.

Metathesis efficiency
Class-level
Reported excellent yield
Crystalline dimer, meso configuration
High-yield route to symmetrical diester building block
Class-level inference; compare with specific alternative olefins for your system
Olefin metathesis Renewable monomers Crystalline building blocks

Renewable Feedstock: MVG is Derived from Carbohydrate Degradation

Methyl 2-hydroxybut-3-enoate (MVG) is specifically obtained from the zeolite- or tin-catalyzed degradation of mono- and disaccharides [1]. This contrasts with many analogous α-hydroxy esters and terminal olefins, which are primarily sourced from fossil-based feedstocks.

Renewable feedstock
Class-level
Sugar-derived via Sn-β/zeolite
Fossil-based α-hydroxy esters as baseline
Documented renewable origin supports bio-content claims
Qualitative carbon-footprint differentiation; LCA data not provided
Bio-based chemicals Sustainability Life cycle assessment

Research and Industrial Applications of Methyl 2-Hydroxybut-3-enoate (MVG)


Synthesis of Bio-Based Functionalized Polyesters and Polyols

Researchers developing sustainable polymers utilize methyl 2-hydroxybut-3-enoate (MVG) as a monomer. Its bifunctionality enables the creation of novel polyol esters with pendant alkene groups via selective transesterification, which can be further crosslinked or functionalized to impart specific material properties [1]. This is directly relevant to the development of coatings, adhesives, and specialty polyesters with renewable content.

Precursor to Crystalline Dimer Building Blocks via Metathesis

Synthetic chemists seeking symmetrical, crystalline diester building blocks employ MVG in catalytic homo-metathesis reactions. This high-yield, stereoselective transformation provides a direct route to dimethyl (E)-2,5-dihydroxyhex-3-enedioate, a valuable intermediate for step-growth polymerization and the synthesis of complex organic frameworks [2].

Synthesis of α-Hydroxy Fatty Acid Methyl Esters

In lipid chemistry and the preparation of functionalized fatty acid derivatives, MVG is used in cross-metathesis reactions with long-chain terminal olefins. This produces unsaturated α-hydroxy fatty acid methyl esters in good yields, which are valuable intermediates for surfactants, lubricants, and bioactive molecules [2].

Access to Novel Dienophiles for Carbocyclic Synthesis

Investigators performing Diels-Alder cycloadditions can generate the reactive dienophile methyl 2-oxobut-3-enoate in situ from MVG. This one-pot procedure facilitates the synthesis of densely functionalized cyclohexene products, expanding access to carbocyclic scaffolds relevant to natural product synthesis and medicinal chemistry [3].

Application
Selection Property
Validation Focus
Bio-based polyesters and polyols
Bifunctional monomer with pendant alkene
Transesterification selectivity and crosslinking efficiency
Crystalline dimer building blocks
High-yield homo-metathesis reactivity
Stereochemical outcome and polymerizability
α-Hydroxy fatty acid methyl esters
Cross-metathesis with long-chain olefins
Reaction yield and product purity
Dienophile for carbocyclic synthesis
Oxidation to methyl 2-oxobut-3-enoate
Diels-Alder cycloaddition efficiency and scope

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